Sorgolactone

Description

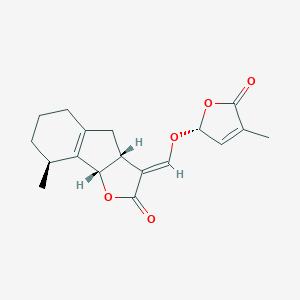

Structure

3D Structure

Properties

IUPAC Name |

(3E,3aR,8S,8bS)-8-methyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-4,5,6,7,8,8b-hexahydro-3aH-indeno[1,2-b]furan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O5/c1-9-4-3-5-11-7-12-13(18(20)23-16(12)15(9)11)8-21-14-6-10(2)17(19)22-14/h6,8-9,12,14,16H,3-5,7H2,1-2H3/b13-8+/t9-,12+,14+,16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSREFIWULNDAB-YCUBLIQYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2=C1C3C(C2)C(=COC4C=C(C(=O)O4)C)C(=O)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCC2=C1[C@@H]3[C@H](C2)/C(=C\O[C@H]4C=C(C(=O)O4)C)/C(=O)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80415113 | |

| Record name | Sorgolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141262-39-7, 188970-36-7 | |

| Record name | Sorgolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141262-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sorgolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141262397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sorgolactone, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188970367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sorgolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SORGOLACTONE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0IL7QT5MJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SORGOLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RH6QJZ6G3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis of Sorgolactone in Plants

Carotenoid Pathway Precursors and Initial Enzymatic Steps

The initial phase of strigolactone biosynthesis is highly conserved among plant species and takes place in the plastids. researchgate.net This pathway utilizes all-trans-β-carotene, a C40 carotenoid, as the starting substrate and, through the sequential action of three key enzymes, converts it into carlactone (B12838652), the central precursor for all known strigolactones. acs.orgresearchgate.netresearchgate.net

The first committed step in the biosynthesis of strigolactones is catalyzed by the enzyme DWARF27 (D27). nih.govnih.gov D27 is a novel iron-containing protein with carotenoid isomerase activity. nih.govoup.com Its primary function is to catalyze the reversible isomerization of all-trans-β-carotene into 9-cis-β-carotene. nih.govmdpi.com This stereochemical conversion is essential, as the subsequent enzymes in the pathway specifically recognize the 9-cis configuration for cleavage. nih.gov The expression of the D27 gene is often upregulated in response to nutrient deficiencies, such as low phosphate (B84403) or sulfur, which correlates with increased strigolactone production under these stress conditions. nih.govwur.nl

Following the formation of 9-cis-β-carotene, two sequential cleavage reactions are carried out by a pair of carotenoid cleavage dioxygenases, CCD7 and CCD8. apsnet.orgnih.govmdpi.com

CCD7 (also known as MAX3 in Arabidopsis) : This enzyme performs the first cleavage, targeting the 9',10' bond of 9-cis-β-carotene. mdpi.comencyclopedia.pub This reaction yields two products: β-ionone and the C27 intermediate, 9-cis-β-apo-10′-carotenal. mdpi.comresearchgate.net

CCD8 (also known as MAX4 in Arabidopsis) : The 9-cis-β-apo-10′-carotenal produced by CCD7 is then acted upon by CCD8. researchgate.netnih.gov CCD8 catalyzes a further cleavage and subsequent molecular rearrangement to produce carlactone, the first molecule in the pathway that contains the characteristic butenolide D-ring found in all strigolactones. researchgate.netmdpi.com

The coordinated action of D27, CCD7, and CCD8 ensures the efficient conversion of a common plant carotenoid into the pivotal strigolactone precursor. researchgate.net

The enzymatic cascade involving D27, CCD7, and CCD8 culminates in the formation of carlactone (CL). nih.gov For a long time, CL was a putative intermediate identified from in vitro enzymatic reactions. nih.gov However, subsequent research successfully identified endogenous CL in plant tissues and demonstrated its in vivo conversion to canonical strigolactones, confirming its role as a true biosynthetic precursor. nih.govnih.gov Carlactone is considered the universal precursor from which the vast diversity of strigolactones found in different plant species is derived through the action of downstream, often species-specific, enzymes. researchgate.netresearchgate.net

| Enzyme | Enzyme Class | Substrate | Product(s) | Location |

| DWARF27 (D27) | Isomerase | all-trans-β-carotene | 9-cis-β-carotene | Plastid |

| CCD7 (MAX3) | Carotenoid Cleavage Dioxygenase | 9-cis-β-carotene | 9-cis-β-apo-10′-carotenal + β-ionone | Plastid |

| CCD8 (MAX4) | Carotenoid Cleavage Dioxygenase | 9-cis-β-apo-10′-carotenal | Carlactone (CL) | Plastid |

Downstream Enzymatic Conversions Leading to Sorgolactone

After its synthesis in the plastids, carlactone is transported to the cytoplasm, where it undergoes further modifications to generate specific strigolactones like this compound. researchgate.net This part of the pathway is responsible for the structural diversity of strigolactones across the plant kingdom. nih.govnih.gov The biosynthesis route in Sorghum bicolor is particularly unique, employing a specific sulfotransferase not found in many other well-studied plants. nih.govresearchgate.net

The conversion of carlactone is primarily catalyzed by cytochrome P450 monooxygenases of the CYP711A subfamily, commonly known as MAX1 homologs. oup.commdpi.comnih.gov The function of these enzymes varies significantly between plant species. nih.gov

In Arabidopsis, the MAX1 enzyme oxidizes carlactone to produce carlactonoic acid (CLA). nih.govfrontiersin.org

In rice, different MAX1 homologs catalyze distinct steps, with one (Os900) converting carlactone into 4-deoxyorobanchol (4DO) and another (Os1400) hydroxylating 4DO to orobanchol (B1246147). nih.govnih.gov

In Sorghum bicolor, the MAX1 analogs (SbMAX1) exhibit a unique function. They catalyze the conversion of carlactone into 18-hydroxycarlactonoic acid (18-OH-CLA), likely via a carlactonoic acid intermediate. researchgate.netfrontiersin.orgresearchgate.net This four-step oxidation process produces the specific substrate required by the next key enzyme in the sorghum-specific pathway. frontiersin.org

The defining step in the biosynthesis of the primary strigolactones in sorghum is catalyzed by a sulfotransferase-like protein encoded by the Low Germination Stimulant 1 (LGS1) gene. nih.govnih.govpnas.org This enzyme is absent in model plants like Arabidopsis and even in closely related cereals like rice, highlighting a divergent evolutionary path for strigolactone synthesis in sorghum. nih.gov

The LGS1 enzyme acts on 18-hydroxycarlactonoic acid (18-OH-CLA), the product of the SbMAX1 enzymes. researchgate.netfrontiersin.orgnih.gov LGS1 utilizes a sulfo group to catalyze the leaving of the hydroxyl group at the C-18 position, which facilitates the cyclization reaction needed to form the C-ring of the final strigolactone molecule. nih.govbiorxiv.org This reaction yields a mix of 5-deoxystrigol (B197688) (a strigol-type SL) and 4-deoxyorobanchol (an orobanchol-type SL). frontiersin.orgresearchgate.net In wild-type sorghum varieties possessing a functional LGS1 gene, the predominant product is 5-deoxystrigol. pnas.org This compound is the direct precursor to other sorghum-specific strigolactones, including this compound and sorgomol (B1264285). nih.gov The loss of LGS1 function leads to a shift in the strigolactone profile towards orobanchol and confers resistance to the parasitic weed Striga, which relies on 5-deoxystrigol as a potent germination stimulant. nih.govpnas.org

| Enzyme | Enzyme Class | Substrate | Product(s) | Organism |

| SbMAX1 (e.g., SbMAX1a) | Cytochrome P450 (CYP711A) | Carlactone (CL) | 18-hydroxycarlactonoic acid (18-OH-CLA) | Sorghum bicolor |

| LGS1 | Sulfotransferase | 18-hydroxycarlactonoic acid (18-OH-CLA) | 5-deoxystrigol + 4-deoxyorobanchol | Sorghum bicolor |

Diversity and Evolutionary Divergence of Strigolactone Biosynthetic Pathways Across Plant Species

The biosynthetic pathway for strigolactones (SLs) exhibits a fascinating pattern of conservation and divergence across the plant kingdom, reflecting its dual role as both an internal hormone and an external rhizosphere signal. While the core pathway for producing the central precursor, carlactone, is ancestral and highly conserved among land plants, the downstream pathways that modify carlactone into a diverse suite of SLs show significant variation. nih.gov

This evolutionary divergence is most prominent in the enzymes that act after the formation of carlactonoic acid (CLA). The diversification of these later steps has allowed different plant lineages to produce unique blends of SLs tailored to specific ecological niches and developmental needs. The primary drivers of this diversity are enzymes from the cytochrome P450 families, particularly the CYP711A (MAX1) and CYP722C subfamilies. frontiersin.org

Sorghum: The pathway in sorghum is a prime example of evolutionary innovation. It utilizes a unique sulfotransferase, LOW GERMINATION STIMULANT 1 (LGS1), which is not found in dicots or even in closely related monocots like rice and maize. nih.gov This LGS1-dependent route, which converts 18-hydroxy-CLA to 5-deoxystrigol, allows sorghum to produce a specific profile of strigol-type SLs. The subsequent modifications by enzymes like the sorgomol synthase (SbCYP728B35) further contribute to the unique SL bouquet of sorghum. nih.govnih.gov

Rice (Oryza sativa): Rice, another monocot, utilizes a different strategy. It employs two distinct MAX1 homologs to produce orobanchol-type SLs. One homolog, OsCYP711A2, converts carlactone to 4-deoxyorobanchol (4DO), while another, OsCYP711A3, hydroxylates 4DO to produce orobanchol. nih.gov This demonstrates functional diversification within the same enzyme family to create a different SL output compared to sorghum.

Dicotyledons (e.g., Tomato, Pea): Many dicot species have evolved yet another distinct pathway for orobanchol production. Instead of the two-step MAX1-mediated conversion seen in rice, they utilize a single enzyme from the CYP722C subfamily. This enzyme directly converts carlactonoic acid into orobanchol, bypassing the 4-deoxyorobanchol intermediate. nih.govfrontiersin.org

This divergence suggests that while the basic function of SLs in controlling plant architecture may be ancient, the role of SLs as specific signals for interacting with soil microbes and parasitic plants has driven the evolution of novel, species-specific biosynthetic pathways. The development of the LGS1 pathway in sorghum, for instance, is strongly linked to its interaction with the parasitic plant Striga, as different SLs have varying efficiencies in stimulating Striga seed germination. plantae.orgnih.gov

Regulation of this compound Biosynthesis

The production of this compound and other strigolactones in plants is a tightly controlled process, regulated by a complex interplay of genetic, environmental, and hormonal signals. This regulation ensures that SLs are synthesized at appropriate times and in appropriate amounts to manage plant architecture, respond to nutrient availability, and mediate interactions within the rhizosphere.

Genetic Regulation of Biosynthetic Gene Expression

The expression of genes encoding the key enzymes in the SL biosynthetic pathway is a primary point of control. This regulation occurs at the transcriptional level and is influenced by both internal developmental cues and external signals.

In sorghum, the expression of key biosynthetic genes is significantly upregulated in response to environmental stress, particularly nutrient deficiency. For example, the expression of LGS1 is markedly higher in roots than in shoots and is strongly induced under nutrient-poor conditions. pnas.org The gene encoding the 2OGD enzyme Sb3500, which is located upstream of LGS1 and contributes to the stereospecificity of 5-deoxystrigol synthesis, is co-expressed with LGS1 and is similarly upregulated by phosphate deficiency. oup.com

Furthermore, the SL pathway is subject to feedback regulation. In Arabidopsis, it has been shown that the application of exogenous SLs can regulate the expression of SL biosynthetic genes, suggesting a homeostatic mechanism to control SL levels. researchgate.net The signaling component MORE AXILLARY GROWTH 2 (MAX2) plays a crucial role in mediating the expression of these SL-regulated genes. researchgate.net While specific transcription factors that directly bind to the promoters of sorghum SL biosynthetic genes like SbMAX1a or LGS1 are still being identified, research in other species has shown that transcription factors such as BRANCHED 1 (BRC1) and TCP DOMAIN PROTEIN 1 act downstream of SL signaling to control developmental processes like shoot branching. nih.gov

Environmental Factors Influencing this compound Production (e.g., Nutrient Availability)

Environmental conditions, particularly the availability of soil nutrients, are potent regulators of strigolactone biosynthesis. The production and exudation of SLs are strongly enhanced under nutrient-limiting conditions, which is interpreted as a strategy for the plant to both conserve resources by limiting shoot branching and enhance nutrient uptake by promoting symbiosis with arbuscular mycorrhizal fungi.

Phosphorus (P) Deficiency: Phosphate starvation is one of the strongest inducers of SL biosynthesis across a wide range of plant species. In sorghum, P deficiency leads to a dramatic increase in the production and exudation of 5-deoxystrigol, the precursor to this compound. bestfarmingsystems.com.aunih.gov This response involves the transcriptional upregulation of key biosynthetic genes. oup.com

Nitrogen (N) Deficiency: Unlike many other plants where nitrogen deficiency has a lesser effect, in sorghum, N deficiency is also a powerful stimulant for SL production. nih.gov Studies have shown that low nitrogen conditions can lead to a significant increase in the root content and exudation of 5-deoxystrigol, comparable to the effects of phosphorus starvation. bestfarmingsystems.com.au This suggests a specific adaptation in sorghum, linking SL-mediated architectural changes to the availability of both major nutrients.

Table 1: Effect of Nutrient Deficiency on 5-Deoxystrigol Production in Sorghum

This table summarizes representative findings on the impact of phosphorus (P) and nitrogen (N) deficiency on the production of 5-deoxystrigol, a key precursor to this compound, in Sorghum bicolor. Data is compiled from studies measuring strigolactone levels under different nutrient regimes.

| Nutrient Condition | Relative Production of 5-Deoxystrigol (Root Content & Exudation) | Reference |

|---|---|---|

| Control (Nutrient-Sufficient) | Baseline (1x) | bestfarmingsystems.com.aunih.gov |

| Phosphorus (P) Deficiency | Significantly Increased (~30-fold) | bestfarmingsystems.com.au |

| Nitrogen (N) Deficiency | Significantly Increased (~30-fold) | bestfarmingsystems.com.au |

Interplay with Other Phytohormone Biosynthetic Pathways

The biosynthesis of this compound does not occur in isolation but is integrated into the broader network of plant hormones. This crosstalk allows the plant to coordinate its growth and development in response to a wide range of stimuli.

Auxin: There is a well-established and complex relationship between auxin and strigolactones. Auxin acts as a positive regulator of SL biosynthesis. High auxin levels, typically transported down the main stem from the apical bud, upregulate the expression of the SL biosynthetic genes CCD7 and CCD8. frontiersin.org This leads to increased SL production, which in turn inhibits the outgrowth of axillary buds. Conversely, SLs can modulate polar auxin transport, creating a feedback loop that is critical for maintaining apical dominance. nih.gov

Gibberellins (B7789140) (GA): In rice, gibberellins have been identified as negative regulators of SL biosynthesis. The application of GA was found to reduce the transcript levels of SL biosynthetic genes, leading to lower SL production. researchgate.net This regulation is dependent on the GA signaling components GID1 and GID2. This antagonistic relationship suggests that GA and SLs may act in opposition to control processes like shoot tillering.

Cytokinins: Cytokinins and SLs often have antagonistic effects on developmental processes, particularly axillary bud outgrowth. While cytokinins promote bud growth, SLs are inhibitory. This antagonism is mediated, in part, through their opposing actions on the transcription factor BRANCHED 1 (BRC1), which acts as a key integrator of these hormonal signals to repress bud outgrowth. nih.gov

Molecular Mechanisms of Sorgolactone Action and Perception

Strigolactone Receptor Systems

The perception of sorgolactone and other strigolactones is primarily mediated by two related families of α/β hydrolase receptors: DWARF14 (D14) and Karrikin Insensitive 2 (KAI2). oup.comfrontiersin.org These receptors are responsible for recognizing the hormone and initiating the signaling cascade that leads to a physiological response.

The primary receptor for strigolactones, including this compound, in higher plants is DWARF14 (D14), a protein belonging to the α/β hydrolase superfamily. frontiersin.orgnih.govnih.gov D14 is a non-canonical hormone receptor that possesses a dual function: it not only perceives the strigolactone signal but also enzymatically hydrolyzes it. nih.govresearchgate.net This enzymatic activity is integral to its function as a receptor. frontiersin.org The D14 receptor has a binding pocket capable of accommodating various strigolactones, such as strigol (B1235375), 5-deoxystrigol (B197688), and this compound. nih.gov The binding of this compound to D14 is the initial step in the signaling pathway that regulates processes like shoot branching. frontiersin.orgnagoya-u.ac.jp

Karrikin Insensitive 2 (KAI2) is another α/β hydrolase fold receptor that is closely related to D14. oup.comfrontiersin.org While D14 is the primary receptor for canonical strigolactones involved in processes like branching inhibition, KAI2 perceives karrikins—molecules found in smoke that stimulate seed germination—and a yet-to-be-identified endogenous plant signal, often referred to as KAI2-ligand (KL). oup.comfrontiersin.orgfrontiersin.org

In parasitic plants of the Orobanchaceae family, such as Striga spp., the KAI2 gene family has undergone significant expansion and diversification. oup.com A specific, divergent clade of these receptors, known as KAI2d, has evolved to function as highly sensitive receptors for host-derived strigolactones like this compound, triggering the germination of their seeds. oup.comnih.gov Both D14 and KAI2 signaling pathways converge on a shared component, the F-box protein MORE AXILLARY GROWTH 2 (MAX2), which is essential for transducing the signal downstream. frontiersin.orgfrontiersin.org

Enzymatic Catalysis and D-Ring Cleavage as a Key Activation Step

A crucial and defining feature of strigolactone perception by the D14 receptor is its inherent enzymatic activity. nih.govnih.gov The key step in the activation of the signaling cascade is the hydrolysis of the this compound molecule by D14. frontiersin.orgnih.gov This process involves the cleavage of the enol-ether bond that connects the tricyclic lactone (ABC rings) to the butenolide D-ring. wikipedia.orgnih.gov

Upon binding in the receptor's active site, the D-ring is cleaved from the rest of the molecule. nih.gov Research indicates that this hydrolysis results in the formation of a covalently linked intermediate molecule (CLIM) where the D-ring becomes attached to a serine residue in the catalytic triad of the D14 protein. wikipedia.orgnih.gov This covalent modification of the receptor is considered the primary activation step that initiates downstream signaling. frontiersin.orgnih.gov The intact this compound molecule is thought to trigger the active signaling state, with the subsequent hydrolysis serving both to activate the receptor complex and to deactivate the hormone molecule itself. researchgate.net

Ligand-Induced Conformational Changes and Downstream Signal Transduction Cascades

The enzymatic hydrolysis of this compound within the D14 active site triggers a significant conformational change in the receptor protein. nih.govnih.govresearchgate.net Structural studies have revealed that D14 transitions from an "open" conformation in its unbound state to a "closed" conformation upon ligand binding and hydrolysis. nih.gov

This change in shape is critical because it exposes a new surface on the D14 protein, enabling it to interact with the next component in the signaling pathway. nih.govnih.gov The primary interacting partner is the F-box protein MAX2 (known as D3 in rice), which is a component of a Skp-Cullin-F-box (SCF) E3 ubiquitin ligase complex. nih.govnih.govresearchgate.net The this compound-dependent interaction between the activated D14 receptor and MAX2/D3 is the pivotal event that connects hormone perception to the downstream protein degradation machinery. nih.govresearchgate.net

Interaction with Suppressor of MAX2 1-Like (SMXL) Proteins and Ubiquitin-Proteasome Pathway Components

Once the this compound-activated D14 receptor binds to the MAX2 F-box protein, the resulting complex recruits its target substrates: transcriptional repressor proteins from the SUPPRESSOR OF MAX2 1-LIKE (SMXL) family (e.g., SMXL6, 7, and 8 in Arabidopsis and their ortholog D53 in rice). nih.govnih.govnih.gov In the absence of this compound, SMXL proteins are stable and repress the transcription of downstream genes, thereby preventing, for example, the inhibition of shoot branching. nih.gov

The formation of the D14-sorgolactone-MAX2-SMXL complex targets the SMXL protein for ubiquitination. nih.govnih.gov The SCFMAX2 complex acts as an E3 ubiquitin ligase, attaching ubiquitin chains to the SMXL repressor. nih.govnih.gov This polyubiquitination marks the SMXL protein for degradation by the 26S proteasome, a large protein complex that breaks down targeted proteins. frontiersin.orgnih.govnih.gov The degradation of the SMXL repressor relieves its inhibitory effect, allowing for the expression of target genes and the execution of the strigolactone-mediated physiological response, such as the suppression of axillary bud outgrowth. nih.govnih.gov

| Component | Role in this compound Signaling |

| This compound | The signaling molecule (hormone) that initiates the pathway. |

| D14/DWARF14 | An α/β hydrolase receptor that binds and hydrolyzes this compound, undergoing a conformational change. nih.govresearchgate.net |

| MAX2/D3 | An F-box protein that is a core component of an SCF E3 ubiquitin ligase complex. nih.govresearchgate.net |

| SMXL/D53 | Transcriptional repressor proteins that are the targets for degradation. nih.govnih.gov |

| SCFMAX2 Complex | The E3 ubiquitin ligase that polyubiquitinates SMXL proteins. nih.govresearchgate.net |

| 26S Proteasome | The cellular machinery that degrades the ubiquitinated SMXL proteins, leading to gene expression changes. frontiersin.orgnih.gov |

Stereochemical Determinants of this compound-Receptor Interactions

The biological activity of strigolactones is highly dependent on their specific three-dimensional structure, or stereochemistry. nih.gov For canonical strigolactones like this compound, the stereochemistry at the C2' position, which connects the C- and D-rings, is a critical determinant for perception by the D14 receptor. oup.comnih.gov

All naturally occurring strigolactones that are active in plants possess the 2'R configuration at this position. oup.comresearchgate.net Synthetic analogs with the opposite, non-natural 2'S configuration generally exhibit significantly reduced or no activity in D14-mediated processes like branching inhibition. oup.comnih.gov This stereospecificity highlights the precise fit required between the ligand and the receptor's binding pocket for efficient hydrolysis and subsequent activation. While the 2'R configuration is essential for D14 activity, different receptors can discriminate between various stereoisomers. nih.gov For example, analogs with strigol-like stereochemistry, which includes this compound, show high activity in stimulating the germination of Striga hermonthica seeds, a process mediated by KAI2d receptors. nih.gov

| Stereochemical Feature | Importance for Activity | Receptor |

| 2'R Configuration | Essential for high biological activity in plants. oup.comresearchgate.net | D14 |

| 2'S Configuration | Non-natural configuration with little to no activity. oup.comnih.gov | D14 |

| Strigol-type Stereochemistry | High activity for parasitic seed germination. nih.gov | KAI2d (in Striga) |

Biological Roles of Sorgolactone in Plant Interactions and Development

Exogenous Signaling Functions in the Rhizosphere

Sorgolactone functions primarily as an external signaling molecule released from plant roots into the soil. This exudation allows plants to communicate with their environment, influencing the behavior of neighboring plants and soil microorganisms.

Stimulation of Parasitic Plant Seed Germination

The germination of seeds from root parasitic plants, such as Striga and Orobanche species, is tightly regulated by the presence of specific chemical cues exuded by host plant roots. Strigolactones, including this compound, are the primary class of these germination stimulants.

This compound is a well-established germination stimulant for the seeds of parasitic weeds like Striga and Orobanche nih.govacs.orgnih.govwikipedia.orgresearchgate.netnih.govscirp.orgresearchgate.netnih.govnih.gov. These parasitic plants remain dormant in the soil until they detect the presence of a compatible host root through these strigolactone signals nih.govoup.comnih.gov. This compound, identified in the root exudates of sorghum—a significant host for Striga species—is a key component of this host recognition system nih.govresearchgate.netwur.nlwur.nl. Plants exude a mixture of various strigolactones, and parasitic plants have evolved specific receptor systems to perceive these signals, which can contribute to host specificity nih.govresearchgate.netoup.comnih.govoup.com. The process involves an initial dormancy-breaking pre-incubation phase for the parasite seeds, followed by germination induction upon sensing host-derived strigolactones in the rhizosphere nih.govoup.com.

Parasitic plants possess specialized molecular machinery to detect and respond to strigolactones. Receptor proteins, such as homologs of HYPOSENSITIVE TO LIGHT (HTL) and DWARF14 (D14), are crucial for strigolactone perception in parasitic plants, similar to their role in non-parasitic plants nih.govnih.gov. These receptors exhibit distinct sensitivities and specificities towards different strigolactones, enabling parasitic plants to potentially recognize the unique blend of SLs characteristic of their host plants nih.govoup.com. Structure-activity relationship studies indicate that the D-ring of strigolactones is essential for their activity, and modifications to this structure can significantly alter germination induction acs.orgoup.comresearchgate.netresearchgate.net. This compound itself has been shown to be a potent stimulant, with some studies indicating it is more active than strigol (B1235375) in inducing Striga seed germination researchgate.net. Generally, Striga species tend to be more sensitive to strigolactones than Orobanche species oup.com.

Promotion of Arbuscular Mycorrhizal Fungi (AMF) Symbiosis

Beyond their role in parasitic plant interactions, strigolactones, including this compound, are vital signals for establishing beneficial symbiotic relationships with arbuscular mycorrhizal fungi (AMF).

This compound, alongside other strigolactones such as 5-deoxy-strigol and strigol, plays a critical role in promoting the germination and early development of AMF wikipedia.orgnih.govresearchgate.netencyclopedia.pubmdpi.complos.orgresearchgate.netscilit.comnih.gov. Specifically, these compounds induce extensive hyphal branching in germinating AMF spores. This branching is a fundamental aspect of the pre-symbiotic growth phase, enabling the fungi to explore the soil and efficiently locate plant roots for colonization nih.govoup.comresearchgate.netmdpi.complos.orgresearchgate.netscilit.comresearchgate.netnih.govresearchgate.net. This compound has demonstrated significant activity at extremely low concentrations, as low as 10⁻¹³ M, in stimulating AMF hyphal growth plos.orgresearchgate.netscilit.comnih.gov. This effect is accompanied by an increase in mitochondrial density and enhanced respiration within the fungal cells plos.orgnih.gov. The synthetic analogs of this compound also exhibit this hyphal branching-promoting activity mdpi.com. The ability of this compound to stimulate AMF hyphal branching underscores its importance in facilitating the establishment of the mutualistic symbiosis, which enhances plant nutrient uptake, particularly phosphorus wikipedia.orgnih.govnih.govnih.govoup.commdpi.comresearchgate.netnih.gov. AMF colonization is notably reduced in plants that have impaired strigolactone biosynthesis frontiersin.org. While the D-ring of strigolactones is crucial for AMF activity, the structural requirements can differ slightly from those for plant perception, with the enol-ether linkage being less critical and the B- and C-rings being less essential for signaling in AMF oup.com.

Facilitation of Nutrient Acquisition (e.g., Phosphate (B84403), Nitrogen) for Host Plants

Strigolactones are critically involved in plant responses to nutrient scarcity, particularly phosphorus (P) and nitrogen (N) deficiency encyclopedia.pubresearchgate.netmdpi.comnih.gov. Under conditions of low phosphate availability, plants significantly increase the production and exudation of strigolactones from their roots nih.govresearchgate.net. This elevated level of strigolactones serves a dual purpose: it helps the plant to adapt its architecture to optimize nutrient uptake and it signals to beneficial soil microorganisms, primarily arbuscular mycorrhizal fungi (AMF) encyclopedia.pubresearchgate.netmdpi.com.

AMF form symbiotic relationships with plant roots, extending their hyphae into the soil to access nutrients that are otherwise unavailable to the plant. Strigolactones, including this compound, act as chemoattractants for AMF and stimulate hyphal branching, thereby increasing the fungi's ability to explore the soil and deliver essential nutrients, especially phosphorus, to the host plant encyclopedia.pubresearchgate.netmdpi.com. This enhanced AMF colonization directly improves the plant's capacity to acquire phosphorus and other micronutrients encyclopedia.pubnih.gov. Studies have shown that strigolactone-depleted plants are less efficient at activating phosphorus starvation response mechanisms, leading to suboptimal nutrient uptake under deficiency conditions nih.govresearchgate.net. Conversely, exogenous application of strigolactones can enhance AMF colonization and improve nutrient uptake in plants encyclopedia.pubnih.gov.

Role in Plant-Plant Communication and Allelopathic Interactions

Strigolactones function as signaling molecules in the rhizosphere, influencing interactions not only with beneficial microbes but also with neighboring plants and parasitic organisms oup.comcsic.esscirp.orgresearchgate.net. Plant-exuded strigolactones can act as cues for parasitic plants, such as Striga species, indicating the presence of a suitable host oup.comscirp.orgresearchgate.net. The germination of parasitic weed seeds is triggered by these strigolactone signals, which can lead to significant crop losses oup.comscirp.org. This highlights a form of plant-plant interaction where one plant's signaling molecule benefits a parasitic species. While direct evidence for this compound's role in allelopathic interactions (i.e., chemical inhibition of neighboring plants) is less documented compared to its role in parasitic plant germination, the broader class of strigolactones is recognized for its signaling capacity in the rhizosphere, which can influence plant community dynamics oup.comcsic.es.

Evolutionary Perspective of Exogenous this compound Signaling in Land Plants

Strigolactones are considered ancient signaling molecules in land plants, with their origins likely linked to the establishment of symbiotic relationships with AMF csic.esresearchgate.net. The ability of plants to recruit AMF for nutrient acquisition, a process found across most land plant taxa, is thought to have driven the initial evolution of strigolactone signaling csic.es. These molecules were likely first employed as rhizosphere signals to promote beneficial AMF symbioses. Subsequently, with the evolution of seed plants, strigolactones were recruited as endogenous hormones to regulate plant development, including shoot branching csic.esresearchgate.net. This evolutionary trajectory suggests that exogenous signaling in the rhizosphere might predate their role as internal growth regulators.

Endogenous Hormonal Functions of this compound

As a plant hormone, this compound, like other strigolactones, exerts significant control over various aspects of plant growth and development from within the plant. These endogenous roles are crucial for adapting plant architecture and physiology to internal and external cues.

Regulation of Plant Architecture and Development

Strigolactones are recognized as key regulators of plant architecture, influencing both shoot and root development frontiersin.orgfrontiersin.orgfrontiersin.orgfrontiersin.orgmdpi.com. They coordinate growth responses to environmental factors such as nutrient availability, light, and temperature frontiersin.org.

One of the most well-characterized endogenous functions of strigolactones is the inhibition of shoot branching and tillering frontiersin.orgfrontiersin.orgd-nb.infoplos.orgresearchgate.netnih.govnih.govresearchgate.net. This activity is central to the phenomenon of apical dominance, where the main shoot apex suppresses the outgrowth of axillary buds frontiersin.orgd-nb.infonih.gov. Strigolactones produced in the roots are transported to the shoots, where they act to inhibit bud outgrowth researchgate.netnih.govoup.com. This process involves complex interactions with other hormones, particularly auxin and cytokinins frontiersin.orgfrontiersin.orgplos.orgnih.govnih.govoup.combbrc.in. For instance, strigolactones can modulate auxin transport by influencing the localization of PIN auxin efflux proteins, thereby indirectly suppressing bud growth plos.orgnih.gov. They also directly promote the expression of key branching inhibitor genes, such as BRc1 (TEOSINTE BRANCHED1), within the buds frontiersin.orgnih.gov. This inhibition of branching helps plants conserve resources under stress conditions, such as nutrient deficiency, by reducing the number of growing points nih.govresearchgate.net.

Strigolactones also play a significant role in shaping root system architecture frontiersin.orgfrontiersin.orgmdpi.commdpi.comresearchgate.netnih.govnih.gov. They influence primary root elongation, lateral root formation, and root hair development mdpi.comresearchgate.netnih.govnih.gov. Under conditions of phosphate deficiency, strigolactones generally promote primary root elongation and root hair development, which increases the root's surface area for nutrient absorption mdpi.comresearchgate.netnih.gov. However, they typically suppress the formation and elongation of lateral roots mdpi.comnih.govnih.govfrontiersin.org. This differential effect on root architecture helps plants optimize nutrient foraging under stress. For example, in tomato, strigolactone-depleted plants show impaired activation of phosphorus starvation responses, including less efficient root exudation and altered P uptake strategies nih.govresearchgate.net. Conversely, strigolactone application can enhance primary root length and root hair density, while suppressing lateral root development, particularly under low phosphate conditions mdpi.comnih.gov.

Methodologies for Sorgolactone Research

Isolation and Chemical Elucidation from Plant Root Exudates

The journey to understanding sorgolactone begins with its extraction from natural sources, primarily the root exudates of sorghum (Sorghum bicolor), the plant for which it is named. nih.gov Due to its presence in minute quantities, the isolation and purification of this compound is a meticulous process. springernature.com

The initial step involves the cultivation of sorghum plants, often hydroponically, to facilitate the collection of root exudates without soil contamination. nih.gov The exudates are typically collected by adsorbing the secreted molecules onto a material like activated charcoal, followed by elution with an organic solvent such as acetone. researchgate.netresearchgate.net An alternative method is liquid-liquid extraction (LLE) of the hydroponic medium, commonly using ethyl acetate. researchgate.netnih.gov

Following extraction, the crude mixture undergoes several stages of purification. Solid-phase extraction (SPE) and column chromatography using silica gel are common preliminary purification steps. springernature.comnih.gov The final purification is often achieved through high-performance liquid chromatography (HPLC), which separates this compound from other closely related compounds. nih.gov

Once a pure sample is obtained, its chemical structure is elucidated using advanced spectroscopic techniques. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS), provides crucial information on the molecular weight and fragmentation patterns of the molecule. nih.govnih.gov For instance, electrospray ionization mass spectrometry (ESI-MS/MS) has been used to identify this compound in purified sorghum extracts by observing the parent ion and its characteristic daughter ions resulting from the loss of the D-ring. nih.govresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is then employed for the definitive structural determination, providing detailed information about the connectivity and stereochemistry of the atoms within the molecule. mdpi.comfrontiersin.org

Table 1: Key Analytical Techniques in this compound Isolation and Elucidation

| Technique | Purpose | Reference |

|---|---|---|

| Hydroponic Culture | Collection of root exudates | nih.gov |

| Activated Charcoal Adsorption | Initial concentration from exudates | researchgate.net |

| Liquid-Liquid Extraction (LLE) | Extraction from aqueous media | nih.gov |

| Solid-Phase Extraction (SPE) | Sample cleanup and purification | springernature.com |

| High-Performance Liquid Chromatography (HPLC) | Final purification of the compound | nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification | nih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantification and structural analysis | nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Complete structural elucidation | frontiersin.org |

Chemical Synthesis and Derivatization of this compound and its Stereoisomers and Analogs

The low abundance of this compound in natural sources necessitates its chemical synthesis to obtain sufficient quantities for extensive biological research. nih.gov The total synthesis of this compound and its stereoisomers has been a significant focus of organic chemistry research, allowing for the confirmation of its structure and the exploration of structure-activity relationships. nih.govfigshare.com

The synthesis of strigolactones, including this compound, generally involves the construction of two key components: the tricyclic lactone ABC-ring system and the butenolide D-ring. These two fragments are then coupled, typically via a Michael addition followed by intramolecular condensation, to form the characteristic enol ether bridge that connects the C- and D-rings. nih.govnih.gov

A critical aspect of this research is the synthesis of various stereoisomers. This compound has multiple chiral centers, resulting in several possible stereoisomers. figshare.com By synthesizing each stereoisomer, researchers can investigate which spatial arrangement of atoms is most active for different biological functions. nih.govoup.com Studies have shown that the natural (2’R) configuration is often crucial for high biological activity in parasitic seed germination and shoot branching inhibition. nih.govoup.com

Furthermore, the synthesis of this compound analogs has been instrumental in identifying the "bioactiphore"—the essential structural features required for biological activity. nih.gov Analogs are created by modifying different parts of the this compound molecule. For example, the widely used synthetic strigolactone analog, GR24, features an aromatic A-ring instead of the aliphatic ring found in this compound. nih.govnih.gov These synthetic efforts provide valuable tools for dissecting the molecular mechanisms of strigolactone perception and signaling. researchgate.net

Bioassays for Functional Activity Assessment

To determine the biological functions of this compound, researchers rely on a variety of sensitive and specific bioassays. These assays are designed to quantify the effect of this compound on key physiological and developmental processes in plants and fungi.

Parasitic Plant Seed Germination Bioassays

Historically, the first recognized role of strigolactones was as germination stimulants for parasitic weeds of the genera Striga and Orobanche. nih.govoup.com Bioassays to test this activity are fundamental in this compound research. mdpi.com The general procedure involves a pre-conditioning or "warm stratification" step, where seeds of the parasitic plant are incubated in water in the dark for several days to a few weeks. oup.com This prepares them to respond to germination stimulants.

Following pre-conditioning, the seeds are exposed to solutions containing various concentrations of this compound. nih.gov After an incubation period, the percentage of germinated seeds is determined, typically by counting under a microscope. mdpi.com This allows for the calculation of key parameters like the EC50 (the concentration that elicits 50% of the maximal response), providing a quantitative measure of this compound's potency. nih.gov These assays have demonstrated that this compound is a highly potent germination stimulant for certain parasitic species. nih.gov

Table 2: Germination-Stimulating Activity of this compound on Parasitic Plant Seeds

| Parasitic Species | Activity Level | Reference |

|---|---|---|

| Striga hermonthica | High | figshare.com |

| Orobanche crenata | High | figshare.com |

| Orobanche minor | Moderate to High | nih.gov |

Plant Shoot Branching Inhibition Bioassays

The discovery that strigolactones, including this compound, act as plant hormones that inhibit shoot branching was a major breakthrough. researchgate.netnih.gov Bioassays to assess this hormonal activity often utilize mutant plants that are deficient in strigolactone biosynthesis, such as the ramosus (rms) mutants of pea (Pisum sativum) or the more axillary growth (max) mutants of Arabidopsis thaliana. nih.govresearchgate.net These mutants exhibit an excessive branching phenotype.

In a typical assay, a solution of this compound is applied directly to an axillary bud of a mutant plant. nih.govresearchgate.net The growth of the bud into a branch is then monitored over a period of several days and compared to control plants treated with a solvent-only solution. researchgate.net A reduction in bud outgrowth or branch length indicates inhibitory activity. nih.gov These experiments have shown that applying this compound can restore the wild-type, less-branched phenotype to these mutants, confirming its role as a branching inhibitor. researchgate.netnih.gov Dose-response curves can be generated to compare the activity of this compound with its stereoisomers and other strigolactones. nih.gov

Arbuscular Mycorrhizal Fungi Hyphal Branching Assays

In the rhizosphere, this compound acts as a crucial signaling molecule for establishing symbiosis with arbuscular mycorrhizal (AM) fungi. mdpi.com It stimulates the branching of fungal hyphae, which is a critical step before the fungus colonizes the plant root. nih.gov

The bioassay to measure this effect involves germinating spores of an AM fungus, such as Gigaspora rosea or Gigaspora margarita, in a sterile environment. nih.govnih.gov Once the germ tube has emerged and grown, a disk of filter paper or a similar medium containing this compound is placed near the growing hyphae. nih.gov The response, an increase in hyphal branching, is observed and quantified after a set incubation period. nih.govplos.org These assays are incredibly sensitive, detecting this compound activity at picomolar to nanomolar concentrations. nih.govmdpi.com This highlights the highly efficient perception system that AM fungi possess for these molecules. nih.gov

Table 3: Minimum Effective Concentration (MEC) of this compound for AM Fungi Hyphal Branching

| Fungal Species | MEC | Reference |

|---|---|---|

| Gigaspora rosea | ~10⁻¹³ M | nih.gov |

Genetic and Molecular Biology Approaches

To understand how this compound is synthesized by plants and perceived by target organisms, researchers employ genetic and molecular biology techniques. The use of the aforementioned branching mutants (rms, max) was pivotal in identifying the genes involved in the strigolactone biosynthesis and signaling pathways. researchgate.netmdpi.com For example, genes encoding carotenoid cleavage dioxygenases (CCDs) were identified as essential for strigolactone production. nih.govresearchgate.net

Molecular studies have identified the receptor proteins that perceive strigolactones. In plants, the α/β-fold hydrolase protein DWARF14 (D14) acts as the receptor that, upon binding to a strigolactone molecule, initiates a signaling cascade to control shoot branching. oup.comnih.gov In parasitic plants, a family of related proteins, known as HYPOSENSITIVE TO LIGHT/KARRIKIN INSENSITIVE 2 (HTL/KAI2), have evolved to become highly sensitive receptors for host-derived strigolactones, including this compound, to trigger germination. nih.gov

Chemical biology approaches, using fluorescently labeled probes like Yoshimulactone Green (YLG), have been developed to study the interaction between this compound and these receptors in real-time. frontiersin.orgnih.gov Furthermore, modern gene-editing technologies like CRISPR/Cas9 are being used to precisely modify genes in the strigolactone biosynthesis pathway to study their function and potentially develop crops with altered strigolactone profiles, for instance, to enhance resistance to parasitic weeds. mdpi.com These molecular tools are essential for dissecting the intricate signaling networks governed by this compound.

Identification and Functional Characterization of Genes Involved in this compound Biosynthesis and Signaling

The elucidation of the biosynthetic and signaling pathways of this compound, a specific strigolactone, has been advanced through targeted gene identification and functional characterization. In sorghum (Sorghum bicolor), a key producer of this compound, researchers have systematically identified genes homologous to those known to be involved in strigolactone pathways in model plants like Arabidopsis and rice. These include genes essential for the core biosynthesis of the carlactone (B12838652) precursor, such as D27 (encoding a carotenoid isomerase), CCD7 and CCD8 (encoding carotenoid cleavage dioxygenases), and MAX1 (encoding a cytochrome P450 monooxygenase) abap.co.inicrisat.org. Additionally, the gene LBO has been implicated in this pathway abap.co.inicrisat.org. For the signaling cascade, key identified genes in sorghum include D14 (encoding the strigolactone receptor), MAX2 (encoding an F-box protein), and D53 (encoding a repressor of strigolactone signaling) abap.co.inicrisat.org. Phylogenetic analyses have revealed that these strigolactone-related genes are highly conserved across various plant species, indicating a shared evolutionary origin and functional importance abap.co.inicrisat.org.

A significant breakthrough in understanding the specific biosynthesis of this compound-related compounds in sorghum was the identification and characterization of SbCYP728B35. This gene, belonging to the cytochrome P450 subfamily, was identified through comparative transcriptome analysis between a high-sorgomol-producing sorghum cultivar and a non-producing one nih.govresearchgate.net. Functional characterization through in vitro enzyme assays with recombinant proteins expressed in E. coli demonstrated that SbCYP728B35 catalyzes the conversion of 5-deoxystrigol (B197688) (5DS) into sorgomol (B1264285) nih.govresearchgate.net. Further validation was achieved by overexpressing SbCYP728B35 in Lotus japonicus hairy roots, which naturally produce 5DS, resulting in the production of sorgomol nih.govresearchgate.net. This provided conclusive evidence for the specific role of this enzyme in the diversification of strigolactones in sorghum.

The functional characterization of these genes often involves heterologous expression systems, such as E. coli or yeast, to produce recombinant enzymes for in vitro activity assays. Furthermore, techniques like RNA interference (RNAi) and CRISPR/Cas9-based genome editing have become instrumental in dissecting the in vivo functions of these genes frontiersin.org.

Analysis of this compound-Related Mutants in Model Plant Species (Arabidopsis, Pea, Rice, Sorghum)

The study of mutants has been a cornerstone in unraveling the genetic basis of strigolactone biosynthesis and perception, including that of this compound. Initially, mutants with increased shoot branching phenotypes in model species like Arabidopsis thaliana (max mutants), pea (Pisum sativum; rms mutants), and rice (Oryza sativa; d mutants) were instrumental in identifying the core components of the strigolactone pathway long before their biochemical functions were fully understood researchgate.netnih.gov. These mutants provided the genetic resources to link specific genes to the strigolactone biosynthesis and signaling cascade researchgate.net. For instance, mutations in genes orthologous to CCD7, CCD8, and MAX1 were identified based on the highly branched phenotypes of the corresponding mutants nih.gov.

In sorghum, a particularly important mutant is the low germination stimulant 1 (lgs1) mutant. This mutant exhibits a significant alteration in the composition of strigolactones exuded from its roots, leading to resistance against the parasitic weed Striga hermonthica nih.gov. While wild-type sorghum produces strigol-type strigolactones, including this compound, which are potent germination stimulants for Striga, the lgs1 mutant produces orobanchol-type strigolactones that are less effective at inducing Striga seed germination nih.gov. This alteration in strigolactone profile in the lgs1 mutant does not appear to negatively affect other functions of strigolactones, such as the control of shoot branching nih.gov. The study of such mutants provides critical insights into the genetic mechanisms controlling the structural diversity of strigolactones and their ecological roles.

The analysis of these mutants typically involves comparative phenotyping with wild-type plants, focusing on traits regulated by strigolactones such as shoot branching, root architecture, and responses to nutrient availability. Grafting experiments between mutant and wild-type plants have also been crucial in demonstrating the mobile nature of the strigolactone signal nih.gov.

Gene Expression Profiling and Transcriptomic Analysis

Gene expression profiling and transcriptomic analysis are powerful tools for understanding the regulation of this compound biosynthesis and the plant's response to this signaling molecule. Transcriptome analyses have been employed to identify candidate genes involved in the this compound pathway by comparing gene expression profiles between different cultivars or under different environmental conditions nih.govresearchgate.net. For example, a comparative transcriptome analysis of a high-sorgomol-producing sorghum cultivar and a non-producing one led to the identification of the SbCYP728B subfamily as a candidate for sorgomol synthase researchgate.net.

Furthermore, transcriptomic studies have revealed that the expression of most strigolactone-related biosynthetic and signaling genes in sorghum is influenced by abiotic stresses such as cold and drought abap.co.inicrisat.org. This suggests a role for this compound and other strigolactones in mediating plant responses to environmental challenges. For instance, in pepper seedlings, transcriptomic analysis showed that exogenous application of a synthetic strigolactone analog under drought stress led to the differential expression of genes enriched in pathways related to ribosomes, ABC transporters, and phenylpropanoid biosynthesis nih.gov.

In apple, transcriptome analysis was used to investigate the molecular mechanism of strigolactone-mediated inhibition of adventitious shoot formation nih.gov. This study identified differentially expressed genes associated with photosynthesis, secondary growth, and organ development, and suggested that strigolactones might interact with other hormones like auxin, cytokinin, and ethylene to regulate this process nih.gov. These transcriptomic approaches provide a global view of the genetic and molecular networks regulated by this compound and offer insights into its broader physiological roles.

Advanced Analytical Chemistry Techniques for this compound Detection and Quantification (e.g., HPLC, LC-MS/MS)

The extremely low concentrations of this compound and other strigolactones in plant tissues and root exudates necessitate highly sensitive and specific analytical techniques for their detection and quantification springernature.comnih.govdntb.gov.ua. The development of advanced analytical chemistry methods has been pivotal in advancing research into the biological functions of these molecules nih.gov.

High-performance liquid chromatography (HPLC) is a fundamental separation technique used in strigolactone analysis springernature.comnih.govnih.gov. Typically, reversed-phase columns, such as C18, are used for the separation of different strigolactone analogs nih.govresearchgate.net. The mobile phases commonly consist of mixtures of water with organic solvents like methanol or acetonitrile nih.govresearchgate.net.

However, due to the low abundance and the presence of complex matrices, HPLC coupled with spectrophotometric detectors (e.g., UV-Vis or Diode Array Detectors) often lacks the required sensitivity and selectivity for accurate quantification nih.gov. Therefore, the combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become the gold standard for strigolactone analysis, including this compound springernature.comnih.govnih.govnih.gov. LC-MS/MS provides high sensitivity and specificity, allowing for the reliable identification and quantification of this compound even at picogram levels nih.gov. The use of multiple reaction monitoring (MRM) mode in LC-MS/MS enhances the selectivity of detection in complex biological samples nih.govnih.gov.

More recently, ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (UHPLC-MS/MS) has been adopted to further improve the speed and resolution of the analysis mdpi.comresearchgate.netresearchgate.net. This technique allows for the rapid and direct determination of a suite of strigolactones, including this compound, in crude extracts and root exudates with minimal sample preparation researchgate.net. Optimized UHPLC-MS/MS methods have achieved attomolar detection limits, which has been crucial for profiling strigolactones in very small sample amounts nih.govresearchgate.net.

Sample preparation is a critical step in the analytical workflow. Common methods include liquid-liquid extraction (LLE) with solvents like ethyl acetate and solid-phase extraction (SPE) for the cleanup and pre-concentration of strigolactones from root exudates and plant tissues nih.govnih.govresearchgate.net. The development of novel microextraction techniques, such as dispersive liquid-liquid microextraction based on the solidification of floating organic droplets (DLLME-SFO), has also been reported to provide a rapid, sensitive, and environmentally friendly approach for the determination of strigolactones in rice mdpi.com.

Below is an interactive data table summarizing the key analytical techniques used for this compound and related compounds.

| Analytical Technique | Common Application | Key Advantages | Typical Detection Limits |

| HPLC-UV/DAD | Initial purification and qualitative analysis | Relatively simple and accessible | Limited sensitivity, not suitable for trace quantification |

| GC-MS | Analysis of derivatized, non-volatile compounds | Good for structural elucidation of some compounds | Requires derivatization, potential for thermal degradation |

| LC-MS/MS | Gold standard for quantification of strigolactones | High sensitivity, high selectivity, suitable for complex matrices | As low as 0.1-1 pg/µL nih.gov |

| UHPLC-MS/MS | High-throughput and highly sensitive quantification | Faster analysis times, improved resolution, extremely low detection limits | Attomolar levels nih.govresearchgate.net |

Structure Activity Relationship Sar Studies of Sorgolactone and Its Analogs

Essential Structural Features for Biological Activity (e.g., Butenolide D-ring)

The structure of strigolactones, including sorgolactone, is characterized by a conserved butenolide D-ring connected to a more variable tricyclic lactone (ABC-ring system). Research consistently demonstrates that the butenolide D-ring is a critical component for the biological activity of these molecules. nih.gov This moiety is considered the essential part of the molecule for initiating a biological response. nih.gov

SAR studies reveal that the integrity of the D-ring is paramount. Any modification to this part of the molecule typically leads to a significant loss of activity. The D-ring acts as the active site, participating in the molecular mechanism of perception by the plant's receptor proteins. For all known functions of strigolactones, from stimulating the germination of parasitic plant seeds to regulating shoot branching, the D-ring is essential for bioactivity. researchgate.net The presence of a methylbutenolide motif, as found in this compound, is a key requirement for its function as a plant hormone. nih.govresearchgate.net

Significance of the Enol Ether Bridge and Tricyclic Lactone (ABC) Moiety

The tricyclic lactone (ABC rings) is linked to the essential butenolide D-ring via an enol ether bridge. This entire CD-ring moiety, connected by the enol ether linkage, is considered the essential structure for stimulating seed germination and likely other biological functions. nih.gov The enol ether bridge is not merely a linker but is crucial for maintaining the correct orientation of the D-ring relative to the ABC-moiety, which is necessary for proper binding to the receptor.

Impact of Stereochemistry on Differential Biological Activities

Stereochemistry plays a pivotal role in the biological activity of this compound and its analogs. The molecule contains several chiral centers, and their specific spatial arrangement is critical for receptor binding and subsequent signal transduction. nih.govresearchgate.net

A crucial stereochemical feature is the configuration at the C-2' position, where the D-ring connects to the enol ether bridge. For this compound, the C-2'-(R) configuration is an important structural feature for its potent activity as a germination stimulant for parasitic plants. nih.govoup.com Studies comparing stereoisomers have shown that compounds with the natural 2'-(R) configuration are significantly more active than their 2'-(S) epimers. oup.com This highlights the high specificity of the plant's receptor system, which can distinguish between these subtle structural differences. nih.gov

Furthermore, the stereochemistry at the junction of the B and C rings classifies canonical strigolactones into two main types: strigol-type (β-orientation) and orobanchol-type (α-orientation). mdpi.com this compound is classified as a strigol-type SL. nih.govnih.gov This stereochemical difference can influence the biological specificity. For example, some parasitic weeds have evolved to recognize the specific C-ring configuration of SLs produced by their preferred host plants. nih.gov

| Feature | Description | Significance for Activity |

| Butenolide D-ring | A five-membered lactone ring. | Essential for all known biological activities; acts as the active site. nih.govresearchgate.net |

| Enol Ether Bridge | Connects the ABC-ring moiety to the D-ring. | Crucial for maintaining the correct orientation of the D-ring; integrity is vital for activity. nih.gov |

| Tricyclic Lactone (ABC) Moiety | The core structural backbone of the molecule. | Influences overall shape, stability, and specificity. Substitutions can modulate activity. nih.govnih.gov |

| C-2' Stereocenter | Chiral center connecting the D-ring. | The natural (R)-configuration is critical for high biological activity. nih.govoup.com |

| B-C Ring Junction | Defines strigol-type vs. orobanchol-type. | This compound is a strigol-type, which can influence host-parasite specificity. mdpi.comnih.gov |

Comparative Analysis of this compound Activity with Other Natural and Synthetic Strigolactones

The biological activity of this compound has been evaluated in comparison to other natural strigolactones, such as strigol (B1235375) and orobanchol (B1246147), as well as the widely used synthetic analog, GR24. These comparisons reveal that while the core mechanism of action is conserved, the potency and specificity can vary significantly depending on the specific structure and the biological system being tested.

In assays for parasitic seed germination, this compound demonstrates high activity. For example, analogs with strigol-like stereochemistry, including this compound, generally show the greatest activity in stimulating the germination of Striga hermonthica seeds. nih.gov However, the relative activity of different strigolactones can vary between parasitic plant species. nih.gov While this compound is highly effective, other natural SLs like orobanchol may be more potent stimulants for other species, such as Orobanche minor. oup.comjst.go.jp

Compared to the synthetic analog GR24, natural strigolactones often exhibit higher activity at lower concentrations. For instance, in stimulating germination of O. minor, natural SLs can be up to 100-fold more active than GR24. oup.com In studies on shoot branching inhibition in pea, the activity of GR24 was found to be similar to that of highly active natural SLs, including this compound. nih.gov It is important to note that GR24 is a racemic mixture, and its activity is primarily due to one of its stereoisomers which mimics natural strigolactones. nih.gov The stability of the compound can also influence its observed bioactivity; some synthetic analogs have been designed for increased stability compared to their natural counterparts. researchgate.net

The following table summarizes the comparative activity of this compound and other strigolactones in stimulating parasitic seed germination, a key biological function.

| Compound | Type | Relative Germination Activity on Striga hermonthica | Relative Germination Activity on Orobanche minor |

| This compound | Natural (Strigol-type) | High oup.comnih.gov | Moderate oup.com |

| Strigol | Natural (Strigol-type) | High nih.gov | High oup.com |

| Orobanchol | Natural (Orobanchol-type) | Low jst.go.jp | Very High oup.com |

| 5-Deoxystrigol (B197688) | Natural (Strigol-type) | High researchgate.netoup.com | Moderate oup.com |

| GR24 | Synthetic Analog | High researchgate.net | Moderate to Low (less active than natural SLs) oup.com |

This comparative analysis underscores that while the fundamental structural requirements for strigolactone activity are conserved, subtle variations in the ABC-ring and its stereochemistry can fine-tune the biological response, leading to differential activity profiles among various natural and synthetic compounds.

Ecological and Agricultural Implications of Sorgolactone Research

Strategies for Root Parasitic Weed Management

Root parasitic weeds, such as Striga species (witchweed), pose a significant threat to global food security, particularly in sub-Saharan Africa, where they devastate cereal crops like sorghum. These parasites have evolved to recognize strigolactones, including sorgolactone, exuded by host plant roots as a signal for germination. researchgate.net This dependency, however, presents a unique vulnerability that can be exploited for their management.

Exploitation of Host Plant Resistance Mechanisms Based on this compound Exudation

One of the most promising avenues for controlling parasitic weeds is the development of resistant crop varieties. Research has revealed that the composition and quantity of strigolactones exuded by a host plant can determine its susceptibility to parasitic infection. In sorghum, for instance, distinct differences in the strigolactone profiles of resistant and susceptible cultivars have been identified.

Susceptible sorghum varieties, such as 'Shanqui Red', tend to exude higher concentrations of 5-deoxystrigol (B197688), a highly effective germination stimulant for Striga. nih.govoup.combiorxiv.org In contrast, resistant varieties like 'SRN39' produce and exude predominantly orobanchol (B1246147), which is a much less potent stimulant for Striga germination. nih.govoup.combiorxiv.org This difference in exudate composition is attributed to variations in the LOW GERMINATION STIMULANT 1 (LGS1) gene. oup.combiorxiv.org

This understanding allows for the screening and breeding of crop varieties with favorable this compound exudation profiles, thereby reducing the germination of parasitic weed seeds in the soil. By selecting for cultivars that produce low amounts of potent germination stimulants or different types of strigolactones that are not recognized by the parasites, it is possible to develop crops with inherent resistance.

| Sorghum Variety | Predominant Strigolactone Exuded | Striga Germination Stimulation | Resistance Level |

| Shanqui Red (SQR) | 5-deoxystrigol | High | Susceptible |

| SRN39 | Orobanchol | Low | Resistant |

Development of Synthetic this compound Analogs for "Suicidal Germination" Strategies

Another innovative approach to managing parasitic weeds is the "suicidal germination" strategy. This method involves applying synthetic analogs of this compound to infested fields in the absence of a host crop. These synthetic compounds mimic the natural germination stimulants, tricking the parasitic weed seeds into germinating. Without a host to attach to, the germinated seedlings quickly perish, leading to a significant reduction in the parasitic weed seed bank in the soil. mdpi.com

Several potent synthetic strigolactone analogs have been developed and tested for their efficacy in inducing suicidal germination. Analogs such as MP3, MP16, and Nijmegen-1 have shown considerable promise in both laboratory and field trials. mdpi.com These compounds have been demonstrated to effectively reduce Striga emergence and can be formulated for practical application in agricultural settings. nih.govresearchgate.netparasiticplants.org

| Synthetic Analog | Reported Reduction in Striga Emergence (Field Conditions) | Reference |

| Nijmegen-1 | 43% (pearl millet) - 60% (sorghum) | mdpi.com |

| MP3 & Nijmegen-1 | Up to 65% (maize) | nih.govbohrium.com |

| MP16 | 97% (greenhouse) | mdpi.com |

Enhancing Beneficial Plant-Microbe Symbioses for Sustainable Agriculture

Beyond their role in parasitic interactions, sorgolactones are crucial for establishing beneficial symbiotic relationships between plants and arbuscular mycorrhizal (AM) fungi. researchgate.netnih.gov These fungi form a mutualistic association with the roots of most land plants, extending the root system's reach and enhancing the uptake of essential nutrients, particularly phosphorus.

Sorgolactones exuded by plant roots act as a key signal to initiate this symbiosis. They stimulate the branching of fungal hyphae, increasing the probability of root colonization. plos.orgtandfonline.com This signaling is highly sensitive, with this compound being active at extremely low concentrations. plos.org By promoting this symbiotic relationship, sorgolactones can indirectly contribute to improved plant health and productivity, reducing the need for synthetic fertilizers and promoting a more sustainable agricultural system. Understanding the mechanisms of this compound signaling in this context could lead to the development of biostimulants that enhance mycorrhizal colonization and improve crop nutrient acquisition.

Potential for Modulating Plant Architecture and Yield Traits in Crops

Sorgolactones, as part of the strigolactone family of plant hormones, play a significant role in regulating plant architecture, primarily by inhibiting shoot branching. nih.govplantsuccess.orgresearchgate.netnih.gov This hormonal function has important implications for crop yield. The degree of branching, or tillering in cereals, can significantly impact the number of flowers and seeds a plant produces.

By manipulating the levels of this compound or the plant's sensitivity to it, it may be possible to optimize plant architecture for specific growing conditions and agricultural goals. For instance, in some contexts, reduced branching can lead to the allocation of more resources to the main stem, potentially increasing the yield of the primary ear or panicle. plantsuccess.org Natural variations in genes involved in the strigolactone pathway, such as IDEAL PLANT ARCHITECTURE1, have been linked to increased yields in staple crops like rice. nih.govresearchgate.net This suggests that targeted breeding or biotechnological approaches to modify this compound signaling could be a powerful tool for improving crop productivity.

Broader Significance in Rhizosphere Chemical Ecology and Interspecies Communication

The rhizosphere, the soil region immediately surrounding plant roots, is a hub of chemical communication. This compound is a key player in this complex network of interactions. researchgate.netnih.govnih.govwhiterose.ac.uk It serves as a versatile signaling molecule that mediates communication between the plant and a diverse range of soil organisms.

The exudation of this compound is not only a signal for parasitic plants and symbiotic fungi but also influences the broader microbial community in the rhizosphere. nih.gov Furthermore, there is evidence to suggest that strigolactones can be perceived by neighboring plants, potentially influencing their growth and development in a competitive or cooperative manner. whiterose.ac.uk This intricate web of communication highlights the central role of this compound in shaping the ecological dynamics of the rhizosphere. A deeper understanding of these interactions is essential for developing holistic approaches to soil health and crop management that consider the complex interplay of organisms in the below-ground ecosystem.

Q & A

Q. What are the primary structural characteristics of sorgolactone, and how do they differ from related strigolactones like orobanchol?

this compound is a strigolactone characterized by a bicyclic carbon skeleton (C5-C6) connected via a double bond, with an ester (COO-) group on the six-membered ring but lacking hydroxyl groups present in orobanchol . Structural elucidation typically employs techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, as demonstrated in stereochemical analyses of synthetic this compound isomers . Key distinctions from orobanchol include functional group positioning and stereochemistry, which influence bioactivity .

Q. Which analytical methods are most reliable for detecting and quantifying this compound in plant root exudates?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is widely used due to its sensitivity in detecting low concentrations. Protocols often involve:

Q. How does this compound function as a germination stimulant for parasitic plants like Orobanche minor?

this compound binds to specific receptors in parasitic seed embryos, triggering calcium signaling pathways that break seed dormancy. Experimental validation involves bioassays where seeds are exposed to this compound solutions (10⁻⁶–10⁻¹⁰ M) under controlled light/temperature conditions. Germination rates are quantified microscopically and compared to negative controls (e.g., untreated seeds) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in this compound bioactivity across different plant species or stereoisomers?

Synthetic stereoisomers of this compound exhibit varying germination stimulation capacities. To address discrepancies: